Cas no 1090921-40-6 (2-(3-ethyl-1H-1,2,4-triazol-5-yl)aniline)

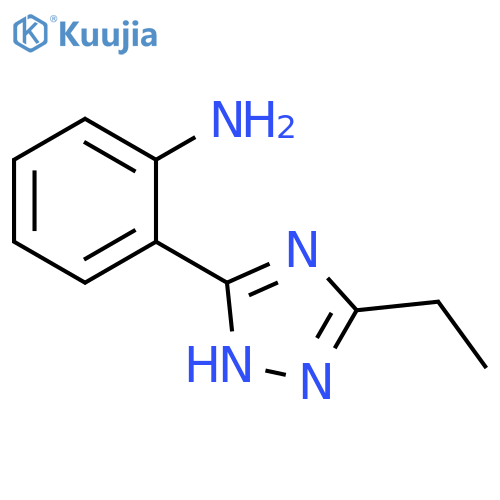

1090921-40-6 structure

商品名:2-(3-ethyl-1H-1,2,4-triazol-5-yl)aniline

2-(3-ethyl-1H-1,2,4-triazol-5-yl)aniline 化学的及び物理的性質

名前と識別子

-

- 2-(3-Ethyl-1H-1,2,4-triazol-5-yl)aniline

- Benzenamine, 2-(3-ethyl-1H-1,2,4-triazol-5-yl)-

- 2-(3-ethyl-1H-1,2,4-triazol-5-yl)aniline

-

- インチ: 1S/C10H12N4/c1-2-9-12-10(14-13-9)7-5-3-4-6-8(7)11/h3-6H,2,11H2,1H3,(H,12,13,14)

- InChIKey: WWNOHLDYIKDFMZ-UHFFFAOYSA-N

- ほほえんだ: C1(N)=CC=CC=C1C1NN=C(CC)N=1

2-(3-ethyl-1H-1,2,4-triazol-5-yl)aniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-117213-2.5g |

2-(3-ethyl-1H-1,2,4-triazol-5-yl)aniline |

1090921-40-6 | 95% | 2.5g |

$1287.0 | 2023-04-20 | |

| Enamine | EN300-117213-0.5g |

2-(3-ethyl-1H-1,2,4-triazol-5-yl)aniline |

1090921-40-6 | 95% | 0.5g |

$512.0 | 2023-04-20 | |

| Enamine | EN300-117213-0.05g |

2-(3-ethyl-1H-1,2,4-triazol-5-yl)aniline |

1090921-40-6 | 95% | 0.05g |

$153.0 | 2023-04-20 | |

| Life Chemicals | F2183-1228-1g |

2-(3-ethyl-1H-1,2,4-triazol-5-yl)aniline |

1090921-40-6 | 95%+ | 1g |

$491.0 | 2023-09-06 | |

| Aaron | AR01E9XZ-1g |

2-(3-ethyl-1H-1,2,4-triazol-5-yl)aniline |

1090921-40-6 | 95% | 1g |

$927.00 | 2025-02-10 | |

| A2B Chem LLC | AX44587-250mg |

2-(3-Ethyl-1h-1,2,4-triazol-5-yl)aniline |

1090921-40-6 | 95% | 250mg |

$378.00 | 2024-04-20 | |

| Aaron | AR01E9XZ-5g |

2-(3-ethyl-1H-1,2,4-triazol-5-yl)aniline |

1090921-40-6 | 95% | 5g |

$2642.00 | 2023-12-16 | |

| Aaron | AR01E9XZ-10g |

2-(3-ethyl-1H-1,2,4-triazol-5-yl)aniline |

1090921-40-6 | 95% | 10g |

$3907.00 | 2023-12-16 | |

| 1PlusChem | 1P01E9PN-5g |

2-(3-ethyl-1H-1,2,4-triazol-5-yl)aniline |

1090921-40-6 | 95% | 5g |

$2414.00 | 2023-12-26 | |

| 1PlusChem | 1P01E9PN-250mg |

2-(3-ethyl-1H-1,2,4-triazol-5-yl)aniline |

1090921-40-6 | 95% | 250mg |

$464.00 | 2023-12-26 |

2-(3-ethyl-1H-1,2,4-triazol-5-yl)aniline 関連文献

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

1090921-40-6 (2-(3-ethyl-1H-1,2,4-triazol-5-yl)aniline) 関連製品

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量